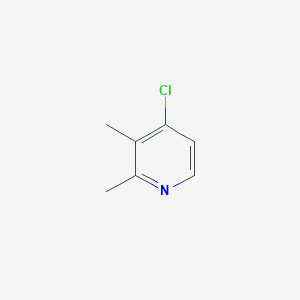4-Chloro-2,3-dimethylpyridine
CAS No.: 315496-27-6
Cat. No.: VC3816393
Molecular Formula: C7H8ClN
Molecular Weight: 141.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 315496-27-6 |
|---|---|
| Molecular Formula | C7H8ClN |
| Molecular Weight | 141.6 g/mol |
| IUPAC Name | 4-chloro-2,3-dimethylpyridine |
| Standard InChI | InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 |
| Standard InChI Key | WJWLNMWPSHIDHR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1C)Cl |
| Canonical SMILES | CC1=C(C=CN=C1C)Cl |
Introduction
Chemical Identification and Properties
Molecular Characteristics
4-Chloro-2,3-dimethylpyridine is a pyridine derivative substituted with chlorine at the 4-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₇H₈ClN, with a molecular weight of 141.60 g/mol .
Key Physical Properties (Non-N-Oxide Form)
Note: Specific data for the non-N-oxide form may overlap with the N-oxide variant in some sources, requiring careful differentiation.
Synthesis and Production
Synthetic Routes
The synthesis of 4-Chloro-2,3-dimethylpyridine typically involves dechlorination or direct chlorination of pyridine derivatives. A common approach includes:
-
N-Oxidation of 2,3-Dimethylpyridine: Catalytic oxidation of 2,3-dimethylpyridine with RuCl₃ and O₂ yields the N-oxide intermediate .
-
Chlorination: Reaction with Cl₂ in dichloromethane replaces the N-oxide group, forming 4-chloro-2,3-dimethylpyridine-N-oxide .
-
Deoxygenation: Treatment with RuCl₃ under mild conditions removes the N-oxide group, yielding the final product .
Industrial-Scale Considerations
-
Safety: Exothermic decomposition potential in intermediates requires controlled reaction conditions .
-
Efficiency: Telescoped synthesis methods minimize waste and reduce costs .
Applications in Pharmaceuticals
Role in Proton Pump Inhibitor Synthesis
4-Chloro-2,3-dimethylpyridine serves as a key intermediate in the synthesis of PPIs such as:
Synthetic Pathway for Dexlansoprazole (Simplified)
-
Chlorination: 4-Chloro-2,3-dimethylpyridine is further functionalized with methanesulfonyl or methoxy groups .
-
Alkylation: Introduction of chloromethyl or sulfonamide groups to form active pharmaceutical ingredients .
Research and Development
Green Chemistry Initiatives
Efforts to optimize synthesis include:
-
Catalytic Oxidation: RuCl₃-mediated N-oxidation reduces catalyst use and waste .
-
One-Pot Reactions: Minimize solvent usage and energy consumption .
Scalability Challenges
-
Exothermic Reactions: Require precise temperature control during chlorination and deoxygenation .
-
Purity Control: Critical for pharmaceutical-grade intermediates .
Environmental and Toxicological Data
Environmental Fate
-
LogP: Low value (estimated ~0.4 for N-oxide analogs) suggests moderate aqueous solubility .
-
Biodegradation: Limited data; requires further study.
Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume